molecular formula C24H30ClN3O4S B2801333 4-acetyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215742-23-6

4-acetyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2801333
CAS No.: 1215742-23-6
M. Wt: 492.03
InChI Key: GSEWRMIATSXPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with 4,7-dimethoxy groups and a 2-(diethylamino)ethyl side chain. The acetyl group at the 4-position of the benzamide moiety and the hydrochloride salt enhance solubility and bioavailability. Structurally, it shares similarities with antiparasitic agents like nitazoxanide, which also contain a thiazole-linked benzamide scaffold .

Properties

IUPAC Name

4-acetyl-N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S.ClH/c1-6-26(7-2)14-15-27(23(29)18-10-8-17(9-11-18)16(3)28)24-25-21-19(30-4)12-13-20(31-5)22(21)32-24;/h8-13H,6-7,14-15H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEWRMIATSXPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Key Substituents Biological Target Pharmacological Notes
Target Compound : 4-Acetyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride Benzo[d]thiazole-benzamide - 4,7-Dimethoxy
- 2-(Diethylamino)ethyl
- Acetyl group
- Hydrochloride salt
Likely PFOR enzyme (inferred) Enhanced solubility due to hydrochloride; tertiary amine may improve tissue penetration.
Nitazoxanide () Thiazole-benzamide - 5-Nitro
- Acetyloxy group
PFOR enzyme Broad-spectrum antiparasitic; nitro group critical for redox activation.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole-benzamide - 5-Chloro
- 2,4-Difluoro
PFOR enzyme Chloro and fluoro substituents enhance metabolic stability; lacks tertiary amine.
N-(2-Substituted-4-oxothiazolidin-3-yl)acetamides () Thiazolidinone-acetamide - 4-Oxothiazolidinone
- Coumarin-oxyacetamide
Unspecified (likely antimicrobial) Thiazolidinone core differs from thiazole; coumarin moiety may confer fluorescence.
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives () Triazole - Dichlorophenoxy
- Substituted benzaldehyde
Unspecified (potential antifungal/antibacterial) Triazole core distinct from thiazole; dichlorophenoxy groups increase lipophilicity.

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability: The hydrochloride salt in the target compound enhances aqueous solubility compared to neutral analogs like the 5-chloro-thiazole derivative in . The diethylaminoethyl group may further aid solubility via protonation .
  • Enzyme Inhibition : Unlike nitazoxanide, which requires nitro-group reduction for activation, the target compound’s acetyl and methoxy groups likely act via direct inhibition, similar to the 5-chloro-2,4-difluoro analog .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer :

  • Use polar aprotic solvents (e.g., DMF or dichloromethane) and controlled temperatures (40–60°C) to enhance reaction efficiency .
  • Introduce catalysts like triethylamine for amidation steps to reduce side products .
  • Monitor reaction progress via TLC or HPLC (C18 column, 1.0 mL/min flow rate) to isolate intermediates and final product .

Q. What analytical techniques are critical for confirming the compound’s purity and structure?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>98%) .
  • NMR : Employ 500 MHz 1^1H NMR in DMSO-d6 to confirm substituent integration (e.g., diethylaminoethyl protons at δ 2.5–3.0 ppm, acetyl group at δ 2.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~600–650 g/mol) .

Q. How does the hydrochloride salt form influence solubility for biological assays?

  • Methodological Answer :

  • The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS) for in vitro studies .
  • For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in saline to avoid precipitation .

Advanced Research Questions

Q. What strategies can elucidate the compound’s reaction mechanisms with biological targets?

  • Methodological Answer :

  • Use isotopic labeling (e.g., 15^{15}N or 13^{13}C) to track interactions with enzymes like PFOR, which is inhibited by analogous amides via hydrogen bonding (N–H⋯N interactions) .
  • Perform molecular docking (AutoDock Vina) to model binding to thiazole-sensitive targets (e.g., bacterial nitroreductases) .
  • Validate with surface plasmon resonance (SPR) to measure binding kinetics (KD_D < 1 µM) .

Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy?

  • Methodological Answer :

  • Conduct metabolic stability assays (e.g., liver microsomes) to identify rapid degradation pathways .
  • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .
  • Example: If IC50_{50} values vary (e.g., 0.5 µM in enzyme assays vs. 5 µM in cell assays), assess membrane permeability via PAMPA .

Q. What advanced techniques characterize the compound’s stability under experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .
  • Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) or acidic/basic conditions to identify degradation products via LC-MS .

Q. How can computational modeling predict off-target interactions?

  • Methodological Answer :

  • Use QSAR models to correlate structural features (e.g., diethylaminoethyl group) with off-target risks (e.g., hERG channel binding) .
  • Validate predictions with patch-clamp electrophysiology for ion channel effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.